Cas no 125229-60-9 (L-Aspartic acid bis-allyl ester p-toluenesulfonate salt)
L-Aspartic acid bis-allyl ester p-toluenesulfonate salt Chemical and Physical Properties
Names and Identifiers
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- L-Aspartic acid bis-allyl ester p-toluenesulfonate salt
- bis(prop-2-enyl) (2S)-2-aminobutanedioate,4-methylbenzenesulfonic acid
- L-ASPARTIC ACID BIS-ALLYL ESTER P-TOLUENESULFONATE
- L-ASPARTIC ACID BIS-ALLYL ESTER TOLUENE-4-SULFONATE
- L-Aspartic acid diallyl ester p-toluenesulfonatesalt
- L-aspartic acid diallyl ester*P-toluenesulfonate
- (S)-2-Amino-succinic acid diallyl ester toluene-4-sulfonic acid salt
- SCHEMBL12614478
- L-Aspartic acid diallyl ester p-toluenesulfonate salt
- AS-77108
- bis(prop-2-enyl) (2S)-2-aminobutanedioate;4-methylbenzenesulfonic acid
- L-Aspartic acid-1,4-diallyl ester tosylate (H-L-Asp(All)-OAll.Tos)
- DTXSID40585063
- DB-308153
- L-Aspartic acid, 1,4-di-2-propen-1-yl ester, 4-methylbenzenesulfonate (1:1)
- 4-Methylbenzene-1-sulfonic acid--diprop-2-en-1-yl L-aspartate (1/1)
- MFCD00077911
- (S)-Diallyl 2-aminosuccinate 4-methylbenzenesulfonate
- 125229-60-9
- 1,4-BIS(PROP-2-EN-1-YL) (2S)-2-AMINOBUTANEDIOATE; PARA-TOLUENE SULFONATE
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- MDL: MFCD00077911
- Inchi: 1S/C10H15NO4.C7H8O3S/c1-3-5-14-9(12)7-8(11)10(13)15-6-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,8H,1-2,5-7,11H2;2-5H,1H3,(H,8,9,10)/t8-;/m0./s1
- InChI Key: AOWMVHRLCZAUDM-QRPNPIFTSA-N
- SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)O.O(CC=C)C([C@H](CC(=O)OCC=C)N)=O
Computed Properties
- Exact Mass: 385.12000
- Monoisotopic Mass: 385.11952325g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 26
- Rotatable Bond Count: 10
- Complexity: 456
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 141Ų
Experimental Properties
- PSA: 141.37000
- LogP: 3.18500
L-Aspartic acid bis-allyl ester p-toluenesulfonate salt Security Information
- WGK Germany:3
- FLUKA BRAND F CODES:10
L-Aspartic acid bis-allyl ester p-toluenesulfonate salt Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB259218-5 g |
L-Aspartic acid-1,4-diallyl ester tosylate (H-L-Asp(All)-OAll.Tos); . |
125229-60-9 | 5g |
€150.00 | 2023-05-20 | ||
| abcr | AB259218-5g |
L-Aspartic acid-1,4-diallyl ester tosylate (H-L-Asp(All)-OAll.Tos); . |
125229-60-9 | 5g |
€150.00 | 2024-06-09 | ||
| eNovation Chemicals LLC | D962714-5g |
L-Aspartic acid, 1,4-di-2-propen-1-yl ester, 4-methylbenzenesulfonate (1:1) |
125229-60-9 | 97% | 5g |
$220 | 2023-09-04 | |
| eNovation Chemicals LLC | D962714-10g |
L-Aspartic acid, 1,4-di-2-propen-1-yl ester, 4-methylbenzenesulfonate (1:1) |
125229-60-9 | 97% | 10g |
$400 | 2023-09-04 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-269294-500 mg |
L-Aspartic acid diallyl ester p-toluenesulfonate salt, |
125229-60-9 | 500MG |
¥1,128.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-269294A-5 g |
L-Aspartic acid diallyl ester p-toluenesulfonate salt, |
125229-60-9 | 5g |
¥7,386.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-269294B-10 g |
L-Aspartic acid diallyl ester p-toluenesulfonate salt, |
125229-60-9 | 10g |
¥12,786.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-269294-500mg |
L-Aspartic acid diallyl ester p-toluenesulfonate salt, |
125229-60-9 | 500mg |
¥1128.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-269294A-5g |
L-Aspartic acid diallyl ester p-toluenesulfonate salt, |
125229-60-9 | 5g |
¥7386.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-269294B-10g |
L-Aspartic acid diallyl ester p-toluenesulfonate salt, |
125229-60-9 | 10g |
¥12786.00 | 2023-09-05 |
L-Aspartic acid bis-allyl ester p-toluenesulfonate salt Suppliers
L-Aspartic acid bis-allyl ester p-toluenesulfonate salt Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on L-Aspartic acid bis-allyl ester p-toluenesulfonate salt
Comprehensive Overview of L-Aspartic acid bis-allyl ester p-toluenesulfonate salt (CAS No. 125229-60-9)
In the realm of specialty chemicals, L-Aspartic acid bis-allyl ester p-toluenesulfonate salt (CAS No. 125229-60-9) stands out as a versatile compound with significant applications in pharmaceuticals, polymer chemistry, and biochemical research. This esterified derivative of L-aspartic acid is particularly valued for its unique molecular structure, which combines the reactivity of allyl groups with the stability imparted by the p-toluenesulfonate salt moiety. Researchers and industry professionals frequently seek this compound for its role in peptide synthesis, crosslinking reactions, and as a precursor for advanced materials.
The growing interest in sustainable and bio-based materials has propelled the demand for compounds like L-Aspartic acid bis-allyl ester p-toluenesulfonate salt. Its allyl ester groups enable facile polymerization or modification, aligning with trends in green chemistry and circular economy initiatives. Moreover, the compound’s compatibility with water-soluble systems makes it a candidate for biomedical applications, such as drug delivery platforms or biodegradable polymers—topics frequently searched in academic and industrial databases.
From a synthetic perspective, the bis-allyl ester functionality of this compound offers dual reactivity, allowing for selective transformations under mild conditions. This characteristic is critical for designing tailored macromolecules or functionalized peptides, addressing common queries like "how to modify amino acid derivatives for controlled release" or "allyl ester applications in bioconjugation." The p-toluenesulfonate salt further enhances solubility and handling, making it a practical choice for lab-scale and industrial processes alike.
Analytical techniques such as NMR, HPLC, and mass spectrometry are routinely employed to verify the purity and structure of CAS No. 125229-60-9, ensuring compliance with stringent quality standards. Discussions around "characterization of amino acid esters" or "salt formation in pharmaceutical intermediates" often highlight this compound as a case study due to its well-documented properties and reproducibility.
In summary, L-Aspartic acid bis-allyl ester p-toluenesulfonate salt exemplifies innovation at the intersection of organic chemistry and applied sciences. Its adaptability to cutting-edge research themes—such as smart materials, sustainable synthesis, and precision medicine—ensures its relevance in evolving scientific landscapes. For researchers exploring "amino acid derivatives with click chemistry potential" or "functional polymers from renewable sources," this compound remains a cornerstone in experimental design and industrial applications.
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